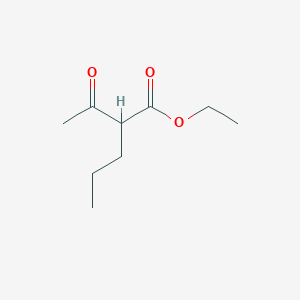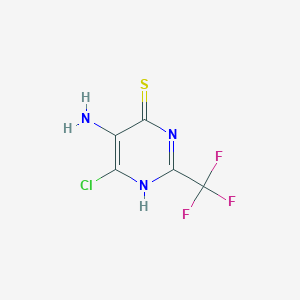
2-methylcyclobutan-1-one
描述
2-methylcyclobutan-1-one is an organic compound with the molecular formula C5H8O It is a four-membered cyclic ketone, specifically a cyclobutanone with a methyl group attached to the second carbon atom
作用机制
Target of Action
It’s known that cyclobutanones, the class of compounds to which 2-methylcyclobutanone belongs, are widely used in organic synthesis and medicinal chemistry due to their unique structural features .
Mode of Action
The mode of action of 2-Methylcyclobutanone is primarily through its involvement in various chemical reactions. For instance, it participates in the [2+2] cycloaddition, a commonly used method for synthesizing cyclobutanes . This reaction mechanism involves the formation of a new cyclobutane ring through the addition of two pi bonds .
Biochemical Pathways
Cyclobutanes, in general, are known to be involved in a wide range of biological activities, including antibacterial, antiviral, and immunosuppressant properties . They are also prevalent in various drugs and drug prototypes .
Result of Action
Cyclobutanes, in general, are known to exhibit diverse biological activities with potential medicinal value .
准备方法
Synthetic Routes and Reaction Conditions: 2-methylcyclobutan-1-one can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutanes . Another method includes the oxidative decarboxylation of cyclobutanecarboxylic acid . Additionally, the reaction of diazomethane with ketene can produce cyclobutanone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient synthetic routes that can be scaled up. The [2+2] cycloaddition method is favored due to its high yield and efficiency .
化学反应分析
Types of Reactions: 2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols.
科学研究应用
2-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on various biological targets.
相似化合物的比较
Cyclobutanone: A four-membered cyclic ketone without the methyl group.
2-Methylcyclopentanone: A five-membered cyclic ketone with a methyl group.
2-Methylcyclohexanone: A six-membered cyclic ketone with a methyl group
Comparison: 2-methylcyclobutan-1-one is unique due to its four-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered counterparts
属性
IUPAC Name |
2-methylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-3-5(4)6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQENJRQBTHILBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934330 | |
| Record name | 2-Methylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-15-3 | |
| Record name | 2-Methylcyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 2-methylcyclobutanone in organic synthesis?
A1: 2-Methylcyclobutanone serves as a valuable chiral building block in organic synthesis. For instance, it is a key intermediate in the enantioselective total synthesis of (–)-frontalin [], an aggregating pheromone found in bark beetles. Additionally, researchers have utilized derivatives of 2-methylcyclobutanone, specifically (+)-(R)-2-hydroxymethyl-2-methylcyclobutanone, to achieve the enantiocontrolled formal total synthesis of (+)-ipomeamarone, (+)-epiipomeamarone, (-)-ngaione, and its epimer [].
Q2: What are some interesting chemical transformations involving 2-methylcyclobutanone?
A2: Research highlights the versatility of 2-methylcyclobutanone in various chemical transformations. For example, studies have explored the ketol rearrangements of 2-hydroxy-2-methylcyclobutanones []. Further investigations have delved into the formation and structural characterization of a hemiketal dimer from 2-hydroxy-2-methylcyclobutanone using techniques like Carbon-13 pseudo-contact shifts [].
Q3: Has the absolute configuration of 2-methylcyclobutanone been determined?
A3: Yes, researchers have successfully synthesized and determined the absolute configuration of both enantiomers of 2-methylcyclobutanone. Specifically, the synthesis and characterization of (R)-(+)-2-methylcyclobutanone and (S)-(-)-2-methylcyclobutanone were achieved using (neomenthylsulfonyl)methyl isocyanide as a reagent []. This achievement is significant as it allows for the controlled synthesis of enantiomerically pure compounds derived from 2-methylcyclobutanone.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



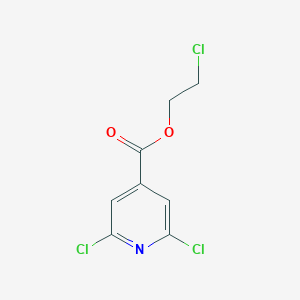
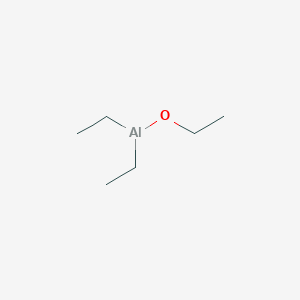
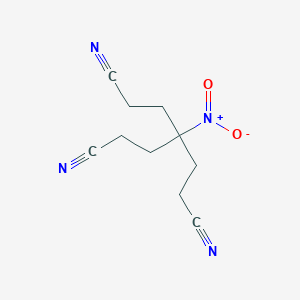
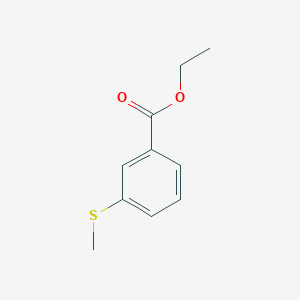


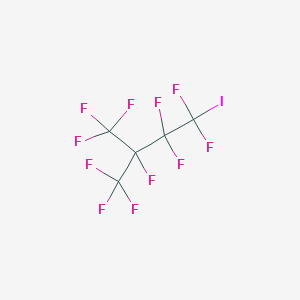
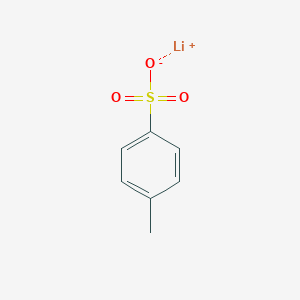
![[4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate](/img/structure/B75424.png)

